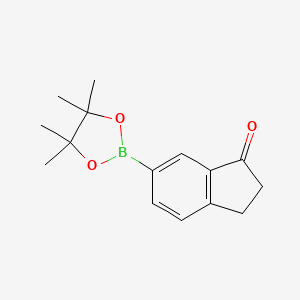

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one

Description

This compound is a boronate ester featuring a fused bicyclic indenone core. The boronate group at the 6-position and the ketone at the 1-position contribute to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, and influence its electronic and steric properties. It is synthesized via methods involving silver nitrate and Selectfluor, achieving yields of ~70% . Derivatives, such as its trifluoroacetamide analog, are used in structural studies and further functionalization .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)11-7-5-10-6-8-13(17)12(10)9-11/h5,7,9H,6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJUGDWFPUPLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590230 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-06-1 | |

| Record name | 2,3-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915402-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Indanone Core

The indanone core is typically synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of an aromatic precursor with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step yields the 2,3-dihydro-1H-inden-1-one framework, which serves as the substrate for subsequent borylation.

Borylation to Install the Boronic Ester Group

The key step in preparing the target compound is the borylation reaction , which introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The most common method involves:

- Using bis(pinacolato)diboron (B2Pin2) as the boron source

- Employing a palladium catalyst , such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

- Utilizing a base, often sodium hydroxide or potassium acetate

- Conducting the reaction in an aprotic solvent like tetrahydrofuran (THF)

- Maintaining an inert atmosphere (argon or nitrogen)

- Heating the reaction mixture typically around 70–75 °C for several hours to overnight

This method is well-documented for its efficiency in forming aryl- and alkyl-boronates with good yields.

Representative Experimental Procedure

A typical experimental setup for the borylation step is as follows:

| Parameter | Details |

|---|---|

| Substrate | 2,3-Dihydro-1H-inden-1-one derivative |

| Boron reagent | Bis(pinacolato)diboron (B2Pin2) |

| Catalyst | Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) |

| Base | Sodium hydroxide (2 M aqueous solution) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 70–75 °C |

| Atmosphere | Argon or nitrogen (inert) |

| Reaction time | Overnight (12–16 hours) |

| Workup | Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, filtration, concentration |

| Purification | Silica gel column chromatography |

| Typical yield | 70–82% |

This procedure ensures the selective formation of the boronic ester on the indanone ring with minimal side reactions.

Alternative and Advanced Methods

Photochemical Borylation

Recent advances include photochemical homologation of boronic acids with N-sulfonylhydrazones under basic conditions, using flow reactors and UV light sources. This method allows for mild reaction conditions and can be adapted for continuous synthesis, improving scalability and sustainability.

- Reaction involves N-tosylhydrazone, arylboronic acid, and bases such as DBU and DIPEA in dry dichloromethane

- Irradiation with UV lamps (e.g., 370 nm) in a flow reactor setup

- Subsequent addition of pinacol to form the boronic ester

- Reaction times around 1.5 to 2 hours in flow, followed by stirring at room temperature for 14 hours

This approach is promising for complex boronic ester synthesis but requires specialized equipment.

Industrial Scale Considerations

Industrial synthesis often adapts the above methods with:

- Use of continuous flow reactors for better heat and mass transfer

- Optimization of catalyst loading and base concentration to maximize yield and minimize waste

- Automated purification systems to handle large-scale chromatography or crystallization

- Emphasis on green chemistry principles to reduce solvent use and hazardous reagents

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic compound, acyl chloride, AlCl3 | High | Formation of indanone core |

| Pd-Catalyzed Borylation | B2Pin2, Pd(PPh3)4, NaOH, THF, 70–75 °C, inert | 70–82 | Standard method for boronic ester installation |

| Photochemical Borylation | N-tosylhydrazone, arylboronic acid, DBU, DIPEA, UV light, flow reactor | Moderate to high | Mild conditions, continuous flow possible |

| Industrial Scale Adaptation | Continuous flow, optimized catalyst/base, automated purification | Variable | Scalable, greener process |

Research Findings and Notes

- The palladium-catalyzed borylation is the most widely used and reliable method for synthesizing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one, providing good yields and purity.

- Reaction conditions such as temperature, base concentration, and inert atmosphere are critical for high yield and selectivity.

- The dioxaborolane moiety imparts stability to the boron center, facilitating handling and further synthetic transformations.

- Photochemical methods offer innovative alternatives but require specialized setups and are less common in routine synthesis.

- Industrial methods focus on scalability and sustainability, often employing continuous flow technology and process optimization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid or borate ester.

Reduction: Reduction reactions can convert the indanone moiety to the corresponding alcohol.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or ethanol.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Indanol derivatives.

Substitution: Biaryl or styrene derivatives.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Utilized in the development of drug candidates, especially those targeting cancer and inflammatory diseases.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific chemical reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group forms a transient complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately forming the desired biaryl or styrene product.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one (CAS 214360-81-3): This positional isomer has the boronate group at the 5-position instead of 4.

2-(6-Chloro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

The introduction of a chlorine atom at the 6-position increases electron-withdrawing effects, which could lower the electron density of the boronate group, affecting oxidative addition in palladium-catalyzed reactions .

Heterocyclic Analogs

- However, the lack of a ketone moiety diminishes electrophilicity, limiting utility in reactions requiring electrophilic sites .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one :

The lactam structure introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Purity levels reach 98%, comparable to the target compound’s typical purity (~95–97%) .

Functionalized Derivatives

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate :

The electron-deficient indazole core and ester group increase reactivity in nucleophilic substitutions. This derivative’s molar mass (302.13 g/mol) is higher than the target compound’s (C₁₅H₁₉BO₃; ~258.13 g/mol), affecting pharmacokinetic properties .- 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione: With a melting point of 170–173°C, this compound exhibits higher thermal stability than the target compound, which lacks reported melting data. Its synthesis achieves 80% yield, suggesting more efficient preparation than the 70% yield of the indenone analog .

Suzuki-Miyaura Coupling

- The target compound participates in Suzuki reactions, but yields are moderate (e.g., 70% in one protocol ), likely due to steric hindrance from the indenone framework. In contrast, less hindered analogs like 6-boronated indoline achieve higher coupling efficiencies .

Electronic Effects

- The ketone group in the indenone increases electrophilicity, making it suitable for reactions with nucleophiles. However, this electron-withdrawing effect may deactivate the boronate group slightly compared to electron-rich systems like indoline derivatives .

Physical and Spectral Properties

*Inferred from similar compounds in and .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₉BO₂

- Molecular Weight : 260.14 g/mol

- CAS Number : 1155264-46-2

Structural Features

The compound features a dioxaborolane moiety which is known for its role in various chemical transformations, particularly in Suzuki-Miyaura coupling reactions. The presence of the indenone structure contributes to its potential reactivity and biological interactions.

Research indicates that compounds containing boron can interact with biological systems through various mechanisms:

- Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Antioxidant Activity : Some studies suggest that boron-containing compounds may exhibit antioxidant properties, which could protect cells from oxidative stress.

Pharmacological Applications

- Anticancer Activity : Preliminary studies have suggested that derivatives of boron compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that compounds with similar boron structures exhibited cytotoxic effects against breast cancer cell lines .

- Antimicrobial Properties : There are indications that boron-containing compounds may possess antimicrobial activity. Research has shown that certain boronates can disrupt bacterial cell membranes, leading to cell death .

- Neuroprotective Effects : Some investigations into the neuroprotective potential of boron compounds have indicated their ability to mitigate neurodegenerative processes, possibly through modulation of signaling pathways involved in neuronal survival .

Case Studies

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Dioxaborolane Moiety : This can be achieved through reactions involving pinacol and boronic acids.

- Cyclization to Indenone : The final step often involves cyclization reactions that form the indenone structure.

Applications in Medicinal Chemistry

The unique properties of this compound make it suitable for various applications:

- Drug Development : Its potential as an anticancer agent positions it as a candidate for further development in oncology.

- Bioconjugation : The dioxaborolane moiety can facilitate bioconjugation processes due to its reactivity with nucleophiles.

Q & A

Q. What are the standard synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one?

The compound is typically synthesized via transition-metal-catalyzed borylation . For example, a silver-catalyzed annulation process using precursors like 5-(tert-butyl)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzonitrile with AgNO₃ and Selectfluor under optimized conditions (e.g., hexane/Et₂O eluent) can yield structurally analogous indenones in ~70% yield . The tetramethyl dioxaborolane group is introduced via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized indenone intermediates.

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

1H NMR is indispensable for verifying the boronic ester moiety and aromatic/alkyl proton environments. For example, the boryl group in similar compounds (e.g., trifluoroacetamide derivatives) shows distinct peaks in CDCl₃ at δ ~1.3 ppm (tetramethyl groups) and aromatic protons between δ 6.5–8.0 ppm . High-resolution mass spectrometry (HRMS) and FT-IR (for B-O stretching at ~1350 cm⁻¹) are also used. Purity is validated via HPLC (≥95% purity thresholds) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a boron-containing building block in Suzuki-Miyaura cross-couplings to form biaryl or heteroaryl scaffolds . Its indenone core is valuable for synthesizing polycyclic structures (e.g., fused indoles or quinones) via further functionalization, such as cyclization or annulation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for meta-selective C–H borylation using this compound?

Meta-selectivity in C–H borylation requires steric and electronic modulation . A study on benzylamine-derived amides demonstrated that anionic ligands (e.g., KOt-Bu) and Ir catalysts (e.g., [Ir(OMe)(COD)]₂) enhance meta-selectivity by stabilizing transition states via non-covalent interactions. Yields >80% were achieved with <5% ortho/para byproducts . For indenone derivatives, steric hindrance from the tetramethyl dioxaborolane group may necessitate lower temperatures (0–25°C) and longer reaction times (24–48 hr).

Q. What mechanistic insights explain contradictions in catalytic efficiency between Ag and Pd systems for annulation reactions?

Silver catalysts (e.g., AgNO₃) promote single-electron transfer (SET) pathways, favoring radical intermediates in annulation processes, whereas Pd catalysts operate via oxidative addition/reductive elimination cycles. Conflicting yields (e.g., 70% for Ag vs. <50% for Pd in similar systems) arise from competing side reactions (e.g., protodeboronation) under Pd conditions . Solvent polarity (e.g., Et₂O vs. DMF) and oxidizing agents (e.g., Selectfluor) also critically influence pathway selectivity.

Q. How does steric bulk from the tetramethyl dioxaborolane group affect cross-coupling efficiency?

The tetramethyl group introduces steric hindrance, reducing coupling rates with bulky aryl halides. A study on analogous pinacol boronic esters showed that electron-deficient aryl halides (e.g., 4-nitrobenzene) react faster due to enhanced oxidative addition to Pd(0). For sterically challenged substrates (e.g., ortho-substituted aryl halides), microwave-assisted heating (100–120°C, 1–2 hr) improves conversion rates by 20–30% .

Q. What strategies mitigate hydrolysis of the boronic ester during storage or reaction?

Hydrolysis is minimized by anhydrous storage (0–6°C under argon) and using aprotic solvents (e.g., THF, DCM). Adding molecular sieves (3Å) to reaction mixtures reduces water content. For long-term stability, lyophilization or formulation as a trifluoroacetamide derivative (e.g., 2,2,2-trifluoro-N-(6-boryl-inden-1-yl)acetamide) enhances resistance to moisture .

Key Methodological Recommendations

- Synthesis : Prioritize Ag-catalyzed annulation for indenone core formation .

- Characterization : Combine NMR, HRMS, and IR for structural confirmation .

- Reaction Design : Use Pd(PPh₃)₄ with electron-deficient partners to offset steric effects .

- Stability : Lyophilize or derivatize to prevent boronic ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.